Ethoxyparoxetine
Description
Contextualization within Paroxetine (B1678475) Analogue Research
Paroxetine, a widely recognized SSRI, has been a cornerstone in the treatment of various psychiatric disorders, including major depressive disorder, obsessive-compulsive disorder, and anxiety disorders wikipedia.orgnih.goveuropa.eu. Its mechanism of action primarily involves the inhibition of the serotonin (B10506) transporter (SERT), leading to increased serotonin levels in the synaptic cleft wikipedia.orgnih.gov. The development and investigation of paroxetine analogues form a critical part of medicinal chemistry research, aiming to refine efficacy, selectivity, and pharmacokinetic profiles wikipedia.orgacs.orgelifesciences.orgresearchgate.net. Ethoxyparoxetine, chemically known as rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride or 4-Ethoxy Paroxetine, is one such analogue that has emerged in this research landscape synthinkchemicals.comsynzeal.compharmaffiliates.com. Its investigation contributes to a broader understanding of how modifications to the paroxetine scaffold impact its interaction with biological targets.
Rationale for Structural Modification: The Ethoxy Moiety
The structural modification in this compound involves the substitution of the 4-fluorophenyl group found in paroxetine with a 4-ethoxyphenyl group at the 4-position of the piperidine (B6355638) ring synthinkchemicals.comsynzeal.compharmaffiliates.com. This alteration is driven by several scientific rationales central to drug discovery and development:
Structure-Activity Relationships (SAR): The introduction of substituents, such as the ethoxy group, onto the aromatic ring is a common strategy to probe SAR wikipedia.orgelifesciences.orgslideshare.netwikipedia.org. By systematically altering the chemical structure, researchers can identify which molecular features are crucial for binding affinity and biological activity. The ethoxy moiety can influence lipophilicity, electronic distribution, and steric interactions at the binding site, thereby modulating the compound's affinity for SERT and potentially other targets wikipedia.orgwikipedia.orgnih.gov. Comparative studies of paroxetine analogues with different substituents on the phenyl ring have demonstrated that such modifications can significantly alter binding affinities and potencies elifesciences.org.
Prodrug Potential: While not explicitly detailed for this compound, ether linkages, including ethoxy groups, can sometimes be incorporated into prodrug designs to enhance absorption, distribution, metabolism, and excretion (ADME) properties. However, the primary reported use of this compound in the literature appears to be for SAR studies and as an analytical standard .
Target Interaction Hypotheses: The specific placement and nature of substituents can dictate how a molecule interacts with its target protein. The ethoxy group's presence might lead to different hydrogen bonding patterns or hydrophobic interactions within the SERT binding pocket compared to paroxetine's fluorine atom, offering insights into the transporter's structural requirements for high-affinity binding nih.gov.
Overview of Key Research Domains for this compound
The research surrounding this compound spans several key scientific domains:
Analytical Chemistry: this compound serves as a valuable reference standard in analytical chemistry. It is utilized for the identification, quantification, and impurity profiling of paroxetine and its related compounds during pharmaceutical manufacturing and quality control processes synthinkchemicals.com.
Pharmacology and Medicinal Chemistry: The compound is investigated within the context of SAR studies for SSRIs. Researchers explore how the ethoxy modification influences the compound's affinity and selectivity for the serotonin transporter and other neuroreceptors or transporters elifesciences.org. These studies aim to elucidate the molecular basis of SSRI action and to guide the design of novel therapeutic agents.
Drug Development and Quality Assurance: this compound plays a role in the quality assurance processes for paroxetine-based medications, including its use in Abbreviated New Drug Application (ANDA) filings and toxicity studies synthinkchemicals.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-ethoxyphenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-2-23-17-5-3-15(4-6-17)19-9-10-22-12-16(19)13-24-18-7-8-20-21(11-18)26-14-25-20/h3-8,11,16,19,22H,2,9-10,12-14H2,1H3/t16-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDNQJUHWODZBN-LPHOPBHVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H]2CCNC[C@H]2COC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395408-54-4 | |
| Record name | Ethoxyparoxetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1395408544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHOXYPAROXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB3XVV6C6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Research Findings and Data
Established Synthetic Pathways to this compound
The established synthetic routes for this compound generally follow a convergent approach, building the piperidine (B6355638) ring and then attaching the characteristic benzodioxol and ethoxyphenyl substituents.
Multi-step Synthesis Approaches
A common strategy for synthesizing this compound, such as rac-trans-4-Defluoro-4-ethoxy Paroxetine Hydrochloride, involves several key stages:
Piperidine Ring Formation: The synthesis often commences with the formation of the piperidine ring. One reported method involves the reaction of arecoline (B194364) derivatives with a Grignard reagent, specifically 4-ethoxyphenyl magnesium bromide. This reaction yields a piperidine ester intermediate, which serves as the foundational scaffold for the molecule . Alternative approaches for constructing the piperidine core in related paroxetine syntheses include metal-catalyzed cross-coupling reactions, such as cobalt-catalyzed sp³–sp² coupling, which can efficiently form C-C bonds to assemble substituted piperidine structures nih.govresearchgate.net.
Functional Group Introduction: Following the establishment of the piperidine core, the benzodioxol moiety is typically introduced. This is often achieved by hydrolyzing the ester group of the piperidine intermediate to a carbinol, which then undergoes a nucleophilic substitution reaction with sesamol (B190485) (3,4-methylenedioxyphenol). This coupling step is generally facilitated by mild basic conditions, employing catalysts like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents such as toluene (B28343) or dimethylformamide (DMF) .
Deprotection and Salt Formation: After the core structure and key substituents are in place, any protecting groups are removed. For instance, if an N-Boc (tert-butoxycarbonyl) group was used, it would be deprotected. The final step typically involves the formation of the hydrochloride salt. This is achieved by treating the free base with hydrogen chloride (HCl) in a suitable solvent, such as propan-2-ol (IPA) or ethanol, followed by crystallization to isolate the pure product pharm.or.jp.
Mechanistic Pharmacological Investigations of Ethoxyparoxetine
Serotonin (B10506) Transporter (SERT) Interaction and Reuptake Inhibition Kinetics.nih.govbiorxiv.org
Paroxetine (B1678475) is a potent and selective serotonin reuptake inhibitor (SSRI) that exerts its primary therapeutic effects by modulating serotonergic neurotransmission. nih.govnih.gov Its principal mechanism of action involves the high-affinity binding to the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. nih.gov This inhibition of reuptake leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic signaling.
In Vitro Studies of Serotonin Reuptake Inhibition by Ethoxyparoxetine.nih.gov
In vitro studies using rat brain synaptosomes have demonstrated that paroxetine produces a concentration-dependent and competitive inhibition of serotonin uptake. nih.gov This indicates that paroxetine directly competes with serotonin for binding to the SERT. Further investigations in mouse insulinoma (MIN6) beta cells and islets have shown that paroxetine at certain concentrations is well-tolerated and can potentiate glucose-stimulated insulin (B600854) secretion, suggesting a direct action on these cells. kcl.ac.uk Studies on human Kv1.3 channels expressed in Xenopus oocytes revealed that paroxetine can rapidly inhibit the steady-state and peak currents of these channels in a concentration-dependent manner. researchgate.net
Receptor Binding Profiles and Ligand-Receptor Interactions
While the primary pharmacological action of paroxetine is the inhibition of the serotonin transporter, its complete neuropharmacological profile is also defined by its interactions with other monoamine transporters and neurotransmitter receptors.
This compound Affinity for Monoamine Transporters (e.g., Dopamine (B1211576) Transporter (DAT), Norepinephrine (B1679862) Transporter (NET)).nih.govmdpi.com
Paroxetine exhibits a high degree of selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT) and the norepinephrine transporter (NET). mdpi.comresearchgate.net However, it does possess a moderate affinity for the NET. nih.gov This interaction with the NET has been observed to be dose-dependent, with marked inhibition occurring at higher clinical doses (e.g., 40 mg/day). nih.gov In vivo studies in rats have confirmed that paroxetine can inhibit the NET at serum concentrations greater than 100 ng/mL. nih.gov Its affinity for the DAT is considerably lower, contributing to its classification as a selective serotonin reuptake inhibitor. mdpi.com
| Transporter | Paroxetine Binding Affinity (pKi) | Paroxetine Binding Affinity (Ki, nM) |
|---|---|---|
| SERT | 7.4 | ~0.07 |
| NET | 5.86 | ~40 |
| DAT | 6.31 | ~490 |
Evaluation of this compound Interaction with Other Neurotransmitter Receptors (e.g., Muscarinic, Histamine (B1213489), Adrenergic).nih.govdrugbank.comnih.gov
Radioligand binding studies have shown that paroxetine has a relatively low affinity for a range of other neurotransmitter receptors. nih.gov This includes minor affinity for muscarinic cholinergic receptors, which may contribute to some of its side effects. drugbank.comnih.gov It also displays clinically insignificant affinity for alpha-1, alpha-2, and beta-adrenergic receptors, dopamine D1 and D2 receptors, and histamine H1 receptors. mdpi.comdrugbank.com This weak interaction with these other receptors is a factor in the comparatively favorable side-effect profile of SSRIs like paroxetine when contrasted with older classes of antidepressants, such as tricyclic antidepressants, which have more pronounced effects on these receptor systems.
Methodologies for Receptor Binding Assays (e.g., Radioligand Displacement, Scintillation Proximity Assay).nih.govnih.govnih.gov
The determination of a compound's receptor binding profile is fundamental to understanding its pharmacological activity. Two common and powerful techniques used for this purpose are the radioligand displacement assay and the scintillation proximity assay (SPA).
Radioligand Displacement Assay: This is a classic and widely used method to determine the affinity of an unlabeled compound for a specific receptor. nih.gov The assay involves incubating a preparation of the receptor (e.g., cell membranes) with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity. giffordbioscience.com Varying concentrations of the unlabeled test compound are then added to compete with the radioligand for binding to the receptor. The amount of radioligand that remains bound to the receptor is measured, typically by separating the bound and free radioligand through filtration and then quantifying the radioactivity. giffordbioscience.com From the resulting competition curve, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) can be determined. This value can then be used to calculate the equilibrium dissociation constant (Ki) of the test compound for the receptor, which is a measure of its binding affinity.
Scintillation Proximity Assay (SPA): SPA is a more modern, homogeneous assay technology that simplifies the process of measuring receptor-ligand binding by eliminating the need for a physical separation step. nih.govnih.gov In this assay, the receptor is immobilized onto microscopic beads that contain a scintillant. giffordbioscience.com A radiolabeled ligand is then added to the mixture. When the radiolabeled ligand binds to the receptor on the bead, the radioisotope is brought into close enough proximity to the scintillant to cause the emission of light, which is then detected. revvity.commdpi.com Radiolabeled ligands that are free in the solution are too far away from the beads to produce a signal. revvity.com This allows for a "mix-and-measure" format that is particularly well-suited for high-throughput screening of compounds. nih.govspringernature.com
Enzyme Interaction and Inhibition Kinetics
Characterization of this compound's Effects on Cytochrome P450 Enzymes (e.g., CYP2D6)
Paroxetine is a potent inhibitor of the cytochrome P450 enzyme system, with a particularly strong and well-characterized effect on CYP2D6. nih.gov This enzyme is crucial for the metabolism of a wide array of drugs. scbt.comgeekymedics.com The inhibitory potential of paroxetine on CYP2D6 is significant enough to influence the pharmacokinetics of co-administered drugs that are substrates for this enzyme. nih.govresearchgate.net
The interaction is characterized by a time-dependent inhibition, which suggests a more complex mechanism than simple competitive binding. nih.govresearchgate.net Preincubation of paroxetine with human liver microsomes leads to a substantial, approximately 8-fold reduction in its IC₅₀ value (from 2.54 µM to 0.34 µM), indicating a strengthening of the inhibitory effect over time. nih.gov This potent inhibition can lead to a phenomenon known as phenoconversion, where an individual with a genetically normal (extensive metabolizer) capacity for CYP2D6 functions as a poor metabolizer due to the enzyme's inhibition by paroxetine. researchgate.net
While CYP2D6 is the primary target of paroxetine's inhibitory action, other P450 isoforms are involved in its metabolism, including CYP3A4, CYP1A2, and CYP2C19, though they generally exhibit lower affinity. nih.gov The metabolism of paroxetine itself is primarily performed by CYP2D6, which is a key factor in its inhibitory kinetics. nih.govnih.gov
Inhibition Parameters of Paroxetine on CYP2D6
| Parameter | Value | Description | Source |
|---|---|---|---|
| IC₅₀ (without preincubation) | 2.54 µM | The concentration of paroxetine required to inhibit 50% of CYP2D6 activity without a preincubation period. | nih.gov |
| IC₅₀ (with preincubation) | 0.34 µM | The concentration of paroxetine required to inhibit 50% of CYP2D6 activity after preincubation with the enzyme. | nih.gov |
| Kᵢ (apparent) | 4.85 µM | The apparent inactivator concentration required for half-maximal inactivation, a measure of affinity in mechanism-based inhibition. | nih.gov |
| kᵢₙₐ꜀ₜ (apparent) | 0.17 min⁻¹ | The maximal rate constant of inactivation. | nih.gov |
Cellular and Subcellular Mechanistic Characterization
Investigation of Intracellular Signaling Pathways Modulated by this compound
Beyond its well-known effects on serotonin reuptake, paroxetine has been shown to modulate various intracellular signaling pathways, which may contribute to its broader pharmacological profile.
In a study using the J774.2 macrophage cell line, paroxetine was found to induce an inflammatory response in the absence of other stimuli like lipopolysaccharide (LPS). researchgate.net This was evidenced by an increase in the synthesis and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). researchgate.net Mechanistic investigation revealed that this inflammatory response was triggered through the Phosphatidylinositol 3-kinase (PI3K) signaling pathway. researchgate.net Concurrently, paroxetine was observed to suppress the p38 mitogen-activated protein kinase (MAPK) signaling pathway in these cells. researchgate.net
Furthermore, in a different cellular context, paroxetine was identified in a phenotypic screen as a compound that can prevent hyperglycemia-induced reactive oxygen species (ROS) formation in endothelial cells. nih.gov The generation of ROS in mitochondria is a key pathogenic factor in diabetic endothelial dysfunction, suggesting that paroxetine may have protective effects on vascular cells under hyperglycemic conditions by modulating pathways related to oxidative stress. nih.gov
Target Engagement Studies in Cellular Models
Target engagement studies are critical to confirm that a compound physically interacts with its intended target within a living cell. rsc.org Techniques such as the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) are powerful tools for quantifying this interaction. biorxiv.orgpromega.ca
Cellular Thermal Shift Assay (CETSA) : This method relies on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature. biorxiv.org To assess paroxetine's engagement with a specific target (e.g., the serotonin transporter or CYP2D6) in a cellular model, cells would be treated with paroxetine, heated to various temperatures, and the amount of remaining soluble target protein would be quantified. A shift in the melting curve in the presence of paroxetine would confirm direct binding. biorxiv.org
NanoBRET Target Engagement Assay : This is a live-cell assay that measures the binding of a compound to a target protein in real-time. promega.ca The target protein is fused to a NanoLuc luciferase, and a fluorescent tracer that binds to the same target is added to the cells. promega.ca When the tracer binds to the luciferase-tagged target, energy transfer (BRET) occurs. A test compound like paroxetine would compete with the tracer for binding to the target; a reduction in the BRET signal would indicate and quantify target engagement. promega.ca This technique can provide quantitative data on compound affinity and residence time at the target in a physiological environment.
While specific CETSA or NanoBRET data for paroxetine are not detailed in the provided search results, the application of these modern cellular biology techniques would be the definitive approach to quantify its engagement with various intracellular targets and link these binding events to downstream cellular functions. nih.gov
Based on the performed searches, it is not possible to generate the requested article on the chemical compound “this compound.”
The compound, chemically identified as (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine, is listed in chemical supply catalogs and is recognized as a related substance or impurity of Paroxetine. venkatasailifesciences.comchemicalbook.com However, there is no publicly available scientific literature containing the specific research data required to populate the detailed sections and subsections of the provided outline.
Structure-Activity Relationship (SAR) studies of this compound and its analogues.
Molecular docking and molecular dynamics simulations of this compound with target proteins like SERT.
Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling focused on this compound.
The instructions strictly require that the article focuses solely on this compound and adheres to a detailed outline that includes the computational and structural elucidation of its interactions. Without any available data on these specific topics for this particular compound, generating a thorough, informative, and scientifically accurate article as requested is not feasible. The existing body of research focuses extensively on Paroxetine, but not on its ethoxy analogue in this level of detail.
Computational and Structural Elucidation of Ethoxyparoxetine Interactions
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Development of Predictive Models for Ethoxyparoxetine Analogues
The development of predictive models for this compound analogues is a critical component of modern drug discovery, enabling the rapid assessment of potential therapeutic agents and the optimization of lead compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, particularly three-dimensional QSAR (3D-QSAR), are instrumental in this process. researchgate.net These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net
In the context of paroxetine-like compounds, 3D-QSAR studies have been employed to understand the structural properties that influence inhibitory activity. researchgate.net Such studies can elucidate the relationship between molecular fields (e.g., steric and electrostatic) and the biological response of the compounds. The insights gained from these models can guide the design of new analogues with enhanced potency and selectivity. researchgate.net
For instance, a study on a series of 53 paroxetine-like compounds utilized molecular docking, 3D-QSAR, molecular dynamics simulations, and free energy calculations to understand the structural requirements for enhancing inhibitory activity for G-protein coupled receptor kinase 2 (GRK2) with selectivity over Rho-associated coiled-coil kinase 1 (ROCK1). researchgate.net The findings from such a study could be extrapolated to inform the design of this compound analogues with desired activity profiles. The development of these predictive models often involves the following steps:
Dataset Collection: A series of paroxetine-like compounds with their corresponding biological activity data (e.g., pIC50 values) are compiled. researchgate.net
Molecular Modeling: The 3D structures of the compounds are generated and optimized.
Alignment: The compounds are aligned based on a common scaffold.
Descriptor Calculation: Molecular descriptors, such as steric and electrostatic fields, are calculated for each compound.
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to generate the QSAR model, which is then rigorously validated to ensure its predictive power. nih.gov
The insights derived from these models are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease biological activity. researchgate.net For example, a model might suggest that electropositive substituents at a specific position, such as the piperidine (B6355638) ring, could enhance the desired inhibitory activity. researchgate.net
| Predictive Modeling Technique | Application to Paroxetine (B1678475) Analogues | Key Outcomes |
| 3D-QSAR | Understanding the relationship between the 3D structure of paroxetine-like compounds and their inhibitory activity. researchgate.net | Identification of key structural features that determine biological activity, guiding the design of more potent and selective analogues. researchgate.net |
| Molecular Docking | Simulating the binding of paroxetine analogues to their target protein to predict binding affinity and orientation. researchgate.net | Elucidation of important protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the protein-ligand complex over time to assess its stability. researchgate.net | Confirmation of the stability of binding modes predicted by molecular docking and identification of key residues involved in the interaction. nih.gov |
| Free Energy Calculations | Estimating the binding free energy of paroxetine analogues to their target. researchgate.net | More accurate prediction of binding affinity compared to docking scores alone. |
Virtual Screening Applications for Novel Ligands
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. apexbt.com This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. apexbt.com In the context of this compound, virtual screening can be applied to discover novel ligands that interact with its presumed target, the serotonin (B10506) transporter (SERT). nih.govnih.gov
Virtual screening methods can be broadly categorized into two main types: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). apexbt.com
Structure-Based Virtual Screening (SBVS): This approach relies on the three-dimensional structure of the target protein. apexbt.com Molecular docking is a key component of SBVS, where candidate ligands are computationally fitted into the binding site of the target protein, and their binding affinity is estimated using a scoring function. acs.org For SERT, the availability of crystal structures has enabled the use of SBVS to identify novel inhibitors. nih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. apexbt.com This method uses the structures of known active ligands to identify new compounds with similar properties. nih.gov Techniques used in LBVS include searching for compounds with similar 2D fingerprints or 3D shapes to a known active ligand. nih.gov
A typical virtual screening workflow for identifying novel ligands for the target of this compound might involve the following steps:
Library Preparation: A large database of chemical compounds, such as ZINC or Enamine, is prepared for screening. nih.gov
Target Preparation: The 3D structure of the target protein (e.g., SERT) is prepared for docking. nih.gov
Screening: The compound library is screened using either SBVS or LBVS methods. nih.govacs.org
Hit Selection and Filtering: The top-scoring compounds are selected as "hits." These hits are then filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five) and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net
Experimental Validation: The most promising candidates are then synthesized and tested in vitro to confirm their biological activity. nih.gov
For example, a study aimed at identifying novel SERT inhibitors employed a virtual screening protocol that combined 2D and 3D ligand-based screening with molecular docking into a homology model of SERT. nih.gov This approach led to the identification of 74 active SERT binders from a library of approximately 3.24 million compounds. nih.gov
| Virtual Screening Method | Description | Application in Discovering Novel Ligands for SERT |
| Structure-Based Virtual Screening (SBVS) | Utilizes the 3D structure of the target protein to dock and score candidate ligands. apexbt.com | Docking of compound libraries into the crystal structure of SERT to identify potential inhibitors. nih.gov |
| Ligand-Based Virtual Screening (LBVS) | Uses the structures of known active ligands to find new compounds with similar properties. apexbt.com | Searching for compounds with similar 2D fingerprints or 3D pharmacophore models to known SSRIs like paroxetine. nih.gov |
| Pharmacophore Modeling | Creates a model of the essential steric and electronic features required for a ligand to bind to the target. researchgate.net | Developing a pharmacophore model based on known SERT inhibitors to screen for new compounds with the desired features. biorxiv.org |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. acs.org | A key component of SBVS used to rank and prioritize compounds for further testing. nih.gov |
Mechanistic Metabolic Pathway Research for Ethoxyparoxetine
Biotransformation Pathways of Ethoxyparoxetine in In Vitro Systems
No studies specifically identifying the primary and secondary metabolites or the enzymatic systems involved in the biotransformation of this compound in in vitro systems were found in the available scientific literature.
Prodrug Concept and Activation Mechanisms (If applicable)
No literature was found that discusses this compound in the context of a prodrug, its rationale for such use, or any in vitro studies related to its activation.
Advanced Analytical Methodologies for Ethoxyparoxetine Research
Development and Validation of Analytical Techniques for Research Samples
The foundation of reliable research on Ethoxyparoxetine lies in the development and validation of robust analytical methods. Validation ensures that the chosen method is fit for its intended purpose, providing accurate, precise, and specific data. thepharmajournal.com Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). thepharmajournal.com
Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, detection, and quantification of pharmaceutical compounds in complex matrices. ijprajournal.compharmatutor.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common separation techniques, often paired with a mass spectrometer (MS) for highly sensitive and selective detection. ijprajournal.comresearchgate.net
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
HPLC, particularly in reversed-phase mode (RP-HPLC), is widely used for the analysis of compounds similar in structure to this compound, such as Paroxetine (B1678475). jbino.comnih.gov When coupled with tandem mass spectrometry (LC-MS/MS), this technique offers excellent sensitivity and selectivity, making it ideal for quantifying low concentrations of the analyte in biological and research samples. researchgate.netualberta.ca
The development of an LC-MS/MS method involves optimizing several parameters, including the choice of the analytical column, the mobile phase composition, and the mass spectrometer settings. ualberta.ca C18 columns are frequently employed for the separation of Paroxetine and its analogues. jbino.comnih.govualberta.ca The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. thepharmajournal.comualberta.cacore.ac.uk Gradient or isocratic elution can be used to achieve the desired separation. nih.govualberta.cachromatographyonline.com
For detection, tandem mass spectrometry is often operated in the Multiple Reaction Monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. core.ac.uk Electrospray ionization (ESI) is a common ionization source for this class of compounds. ualberta.cacore.ac.uk
Table 1: Example HPLC-MS/MS Parameters for Analysis of Paroxetine Analogues
| Parameter | Condition | Source |
|---|---|---|
| Chromatography | ||
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | jbino.comnih.gov |
| Mobile Phase | Acetonitrile : Formic Acid 0.1% in water (60:40, v/v) | ualberta.ca |
| Flow Rate | 0.15 - 1.0 mL/min | jbino.comualberta.ca |
| Injection Volume | 10 µL | ualberta.ca |
| Run Time | ~2.6 - 9.0 min | jbino.comualberta.ca |
| Mass Spectrometry | ||
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ualberta.ca |
| Precursor Ion (MH+) | m/z 330 (for Paroxetine) | ualberta.ca |
| Product Ion | Varies based on fragmentation | ualberta.ca |
| Desolvation Temp. | 350°C | ualberta.ca |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another valuable technique for the analysis of volatile and thermally stable compounds. researchgate.netlcms.cz While less common than HPLC for compounds like Paroxetine due to their polarity, GC-MS can be used, sometimes requiring derivatization to improve volatility and thermal stability. researchgate.net Electron Ionization (EI) is a typical ionization mode in GC-MS, which can produce extensive fragmentation, providing a detailed mass spectrum that acts as a chemical fingerprint. lcms.cz However, for some molecules, this energetic ionization can lead to the absence of a molecular ion, making structural confirmation more complex. lcms.cz Atmospheric Pressure Gas Chromatography (APGC), a softer ionization technique, can be an alternative to obtain abundant molecular ions. lcms.cz
Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of newly synthesized compounds like this compound, as well as for assessing their purity. pharmatutor.org
Mass Spectrometry (MS):
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can determine the mass of a molecule with very high accuracy, allowing for the calculation of its molecular formula. nih.govnih.gov The fragmentation pattern observed in the mass spectrum provides structural information, as the molecule breaks apart in a predictable manner. nih.govchemrxiv.org For Paroxetine-related structures, characteristic fragmentation often involves the cleavage of the piperidine (B6355638) ring. researchgate.netchemrxiv.org
Table 2: Illustrative Mass Spectrometry Fragmentation Data for Paroxetine
| Precursor Ion (m/z) | Fragmentation Pathway | Characteristic Product Ions (m/z) | Source |
|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds. core.ac.uknih.gov One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. core.ac.uk Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms, allowing for the complete assembly of the molecular structure. researchgate.net NMR is also highly effective for assessing compound purity, as signals from impurities can be detected and quantified. nih.gov The chemical shifts (δ), coupling constants (J), and signal integrations are key parameters analyzed in NMR spectra. core.ac.uk
Infrared (IR) Spectroscopy:
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.netnih.gov The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). mhlw.go.jppmda.go.jp The resulting IR spectrum shows absorption bands characteristic of specific functional groups, such as C=O (carbonyl), N-H (amine), C-O (ether), and aromatic C-H bonds, which would be expected in the structure of this compound. researchgate.net This technique provides a molecular fingerprint that can be used for identification and to confirm that the desired chemical transformations have occurred during synthesis. nih.gov
Table 3: Representative Infrared (IR) Absorption Bands for Paroxetine-like Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| N-H (secondary amine) | Stretch | 3300 - 3400 | researchgate.net |
| C-H (aromatic) | Stretch | 3000 - 3100 | |
| C-H (aliphatic) | Stretch | 2800 - 3000 | researchgate.net |
Application in Impurity Profiling and Reference Standard Development for Research
Impurity Profiling:
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. pharmatutor.orgijrti.org This is a critical activity in pharmaceutical research and development, as even small amounts of impurities can affect the substance's properties. rroij.com The analytical methods developed, particularly hyphenated techniques like LC-MS and GC-MS, are essential for this purpose. ijprajournal.comrroij.com
A comprehensive impurity profile involves identifying impurities that may arise from starting materials, by-products of the synthesis, or degradation of the final compound. ijrti.org By subjecting this compound research samples to validated chromatographic methods, unidentified peaks can be detected. ijprajournal.com These peaks can then be further investigated using MS and NMR to elucidate the structures of the unknown impurities. rroij.com This process ensures a thorough understanding of the composition of the research compound.
Reference Standard Development:
An analytical reference standard is a highly purified and well-characterized substance used as a measurement base in other analytical procedures. bebpa.orgnih.gov The development of a reference standard for this compound is a prerequisite for its accurate quantification in any research assay. bebpa.org
The process begins with the synthesis of a high-purity batch of the compound. bebpa.org This batch then undergoes extensive characterization using a suite of analytical techniques to confirm its identity and establish its purity. rroij.com These techniques include NMR for structural confirmation, mass spectrometry for molecular weight verification, and chromatography (HPLC, GC) for purity assessment. core.ac.ukrroij.com Once its structure and purity are unequivocally established, this material can serve as the primary reference standard, against which research samples and subsequent batches can be quantitatively compared. bebpa.org
Future Directions and Emerging Research Avenues for Ethoxyparoxetine
Potential for Selective Modulation of Specific Subtypes or Allosteric Sites
Should research on Ethoxyparoxetine commence, a primary focus would be its interaction with monoamine transporters, given the known activity of Paroxetine (B1678475) as a selective serotonin (B10506) reuptake inhibitor (SSRI). Investigations would aim to determine if the ethoxy modification alters its binding affinity or selectivity for the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).
Furthermore, the potential for allosteric modulation of these transporters would be a key area of investigation. nih.govnih.gov Allosteric sites offer the possibility of more nuanced modulation of transporter function compared to direct (orthosteric) inhibition. nih.govnih.gov Research would explore whether this compound binds to an allosteric site on SERT or other transporters, potentially leading to a unique pharmacological profile with improved efficacy or a different side-effect profile compared to existing SSRIs. nih.govnih.gov The design of allosteric modulators is an innovative approach to achieve greater selectivity for highly homologous receptor subtypes by targeting less conserved allosteric sites. mdpi.com
Exploration of Novel Therapeutic Targets beyond Monoamine Transporters
While the primary hypothesis would likely center on monoamine systems, comprehensive in vitro screening would be essential to identify any novel therapeutic targets of this compound. nih.govjpsychopathol.it This is particularly relevant as the field of antidepressant research actively seeks mechanisms beyond simple monoamine reuptake inhibition to address treatment-resistant depression. nih.govjpsychopathol.itnih.gov
Potential areas of exploration, should initial data suggest activity, could include:
Glutamatergic System: Receptors such as NMDA and AMPA are significant targets in the development of new antidepressants. nih.gov
GABAergic System: Modulating GABA receptors is another avenue being explored for novel antidepressant and anxiolytic effects. nih.gov
Neuroinflammatory and Oxidative Stress Pathways: The roles of inflammation and oxidative stress in depression are increasingly recognized, presenting novel targets for therapeutic intervention. nih.gov
Integration of Multi-Omics Approaches in this compound Mechanistic Research
To gain a comprehensive understanding of the molecular mechanisms of a novel compound like this compound, the integration of multi-omics approaches would be invaluable. nih.govmdpi.com These methodologies allow for a systems-level view of the biological effects of a drug.
Potential Multi-Omics Applications:
| Omics Approach | Potential Insights for this compound Research |
| Transcriptomics | Identify changes in gene expression in response to this compound treatment in relevant cell lines or animal models. nih.gov |
| Proteomics | Analyze alterations in protein expression and post-translational modifications to understand downstream signaling pathways. mdpi.comfrontiersin.org |
| Metabolomics | Profile changes in endogenous metabolites to reveal metabolic pathways affected by the compound. researchgate.net |
| Genomics | Investigate how genetic variations might influence individual responses to this compound. nih.govnih.gov |
By integrating these datasets, researchers could construct detailed molecular networks to elucidate the compound's mechanism of action and identify potential biomarkers for treatment response. nih.govmdpi.comnih.gov
Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation
The evaluation of this compound would necessitate the use of advanced preclinical models to better predict its effects in humans. nih.gov
In Vitro Models:
Advanced in vitro systems would be crucial in the early stages of research. These could include:
3D Cell Cultures and Organoids: These models more closely mimic the in vivo environment compared to traditional 2D cell cultures, offering more relevant data on efficacy and toxicity. researchgate.net
Microphysiological Systems (Organ-on-a-Chip): These platforms can model the interactions between different organ systems, providing insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. nih.govaltex.org
In Vivo Models:
Should in vitro data warrant further investigation, studies in animal models would be necessary. The choice of model would depend on the specific therapeutic indication being explored. These models are essential for understanding the compound's effects on complex behaviors and physiological systems. nih.gov The development of more sophisticated animal models that accurately replicate human disease states remains a critical area of research. nih.gov
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Ethoxyparoxetine in preclinical studies?
- Methodological Answer: this compound synthesis typically involves nucleophilic substitution reactions on paroxetine derivatives, with ethoxy group introduction under controlled anhydrous conditions. Characterization requires HPLC-MS for purity assessment, NMR for structural confirmation (¹H/¹³C), and X-ray crystallography for stereochemical validation . Ensure batch-to-batch consistency using standardized protocols from pharmacopeial guidelines (e.g., USP/EP) .
Q. How do researchers design dose-response studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer: Use a tiered approach:
- In vitro: Dose ranges determined via cell viability assays (MTT) and receptor binding affinity (e.g., radioligand displacement for serotonin transporters).
- In vivo: Apply allometric scaling from rodent models to non-human primates, monitoring plasma concentrations via LC-MS/MS and correlating with behavioral outcomes (e.g., forced swim test for antidepressant efficacy). Include negative controls (vehicle) and positive controls (e.g., paroxetine) .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported efficacy across heterogeneous clinical trial datasets?
- Define inclusion/exclusion criteria (PICOT framework: Population=MDD patients; Intervention=this compound; Comparison=SSRIs; Outcome=HAM-D score; Time=8–12 weeks).
- Use random-effects models to account for inter-study variance (Cochrane Handbook ).
- Perform sensitivity analyses to isolate confounding variables (e.g., CYP2D6 polymorphism rates) .
Q. How can in silico modeling improve predictions of this compound’s off-target interactions?
- Methodological Answer:
- Use molecular docking (AutoDock Vina) to screen against the ChEMBL database, prioritizing serotonin receptors (5-HT1A/2A) and σ1 receptors.
- Validate predictions with functional assays (e.g., calcium flux for GPCR activity) .
- Apply machine learning (QSAR models) to predict metabolic pathways and potential drug-drug interactions .
Q. What ethical considerations are critical when designing human trials for this compound’s long-term safety profile?
- Methodological Answer:
- Submit protocols to institutional review boards (IRBs) with explicit risk-benefit analyses (ICH E6 guidelines).
- Implement Data Safety Monitoring Boards (DSMBs) for interim analyses, especially for rare adverse events (e.g., QT prolongation).
- Ensure informed consent includes genetic testing disclosures (e.g., CYP450 genotyping) .
Data Management & Reproducibility
Q. How should researchers address conflicting redox activity data in this compound’s electrochemical studies?
- Methodological Answer:
- Standardize experimental conditions: pH (7.4 buffer), temperature (37°C), and electrode material (glassy carbon vs. platinum).
- Use cyclic voltammetry with internal standards (e.g., ferrocene) to calibrate potentials.
- Publish raw cyclic voltammograms and Nyquist plots in supplementary materials for reproducibility .
Q. What frameworks ensure rigor in translational studies bridging this compound’s preclinical and clinical data?
- Methodological Answer:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design .
- Use translational biomarkers (e.g., BDNF levels, fMRI neuroplasticity markers) to align rodent and human endpoints.
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Tables for Quick Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
